

An In-depth Technical Guide to 4-Fluorophenylacetylene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *1-Ethynyl-4-fluorobenzene*

Cat. No.: *B014334*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenylacetylene, a key building block in organic synthesis. The document details its alternative names, chemical and physical properties, and significant applications, with a focus on its role in Sonogashira coupling reactions and polymerization.

Alternative Names and Synonyms

4-Fluorophenylacetylene is known by a variety of names in chemical literature and supplier catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

Type	Name/Identifier
Common Name	4-Fluorophenylacetylene
IUPAC Name	1-Ethynyl-4-fluorobenzene
CAS Number	766-98-3
Synonyms	(4-Fluorophenyl)acetylene
	(p-Fluorophenyl)acetylene
	1-Ethynyl-4-fluorobenzene
	1-Fluoro-4-ethynylbenzene
	4-Ethynyl-1-fluorobenzene
	4-Ethynylfluorobenzene
	Benzene, 1-ethynyl-4-fluoro-
Molecular Formula	C ₈ H ₅ F
InChI Key	QXSWHQGIEKUBAS-UHFFFAOYSA-N
SMILES	C#CC1=CC=C(F)C=C1

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Fluorophenylacetylene is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value	Citations
Molecular Weight	120.12 g/mol	[1]
Appearance	White crystalline solid or clear colorless to yellow liquid after melting.	[2]
Melting Point	26-27 °C (lit.)	[2]
Boiling Point	55-56 °C at 40 mmHg (lit.)	[2]
Density	1.048 g/mL at 25 °C (lit.)	[2]
Refractive Index (n _{20/D})	1.516 (lit.)	[2]
Solubility	Soluble in chloroform, diethyl ether, acetone, dichloromethane, hexane, ethanol, and highly soluble in toluene. Insoluble in water.	[2]
Storage Temperature	2-8°C	[2]

Key Experimental Protocols

Detailed methodologies for the synthesis of 4-Fluorophenylacetylene and its application in Sonogashira coupling and polymerization are provided below.

A common method for the synthesis of terminal alkynes is through the elimination of a dihalide. A general procedure adaptable for 4-Fluorophenylacetylene from a suitable precursor like (1,2-dibromoethyl)-4-fluorobenzene is outlined below, based on established methods for similar compounds.

Materials:

- (1,2-dibromoethyl)-4-fluorobenzene
- Sodium amide (NaNH₂)
- Liquid ammonia (NH₃)

- Ammonium chloride (NH_4Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with liquid ammonia.
- A catalytic amount of ferric nitrate is added, followed by the slow addition of sodium metal in small pieces until a persistent blue color is observed, indicating the formation of sodium amide.
- (1,2-dibromoethyl)-4-fluorobenzene, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the stirred solution of sodium amide in liquid ammonia.
- The reaction mixture is stirred for several hours at the temperature of boiling ammonia.
- After the reaction is complete, it is cautiously quenched by the slow addition of solid ammonium chloride.
- The ammonia is allowed to evaporate overnight.
- The remaining residue is partitioned between diethyl ether and water.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 4-Fluorophenylacetylene.

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[3] The following is a general procedure for this reaction.

Materials:

- 4-Fluorophenylacetylene
- Aryl halide (e.g., iodobenzene)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N) or another suitable amine base
- Solvent (e.g., THF or DMF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- To a solution of the aryl halide (1.0 eq) in the chosen solvent, add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (e.g., 0.05 eq), CuI (e.g., 0.025 eq), and the amine base (e.g., 7.0 eq).^[3]
- To this mixture, add 4-Fluorophenylacetylene (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).^[3]
- Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC.
- Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of Celite® to remove the catalyst residues.^[3]
- Wash the filtrate with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.^[3]
- Dry the organic layer over anhydrous Na_2SO_4 and concentrate under reduced pressure.^[3]

- Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]

Substituted polyacetylenes can be synthesized using transition metal catalysts, with rhodium-based catalysts being particularly effective. The following is a general procedure for the polymerization of a substituted acetylene.

Materials:

- 4-Fluorophenylacetylene
- Rhodium catalyst (e.g., $[(nbd)RhCl]_2$)
- Co-catalyst/base (e.g., diisopropylamine)
- Solvent (e.g., toluene)
- Methanol (for precipitation)

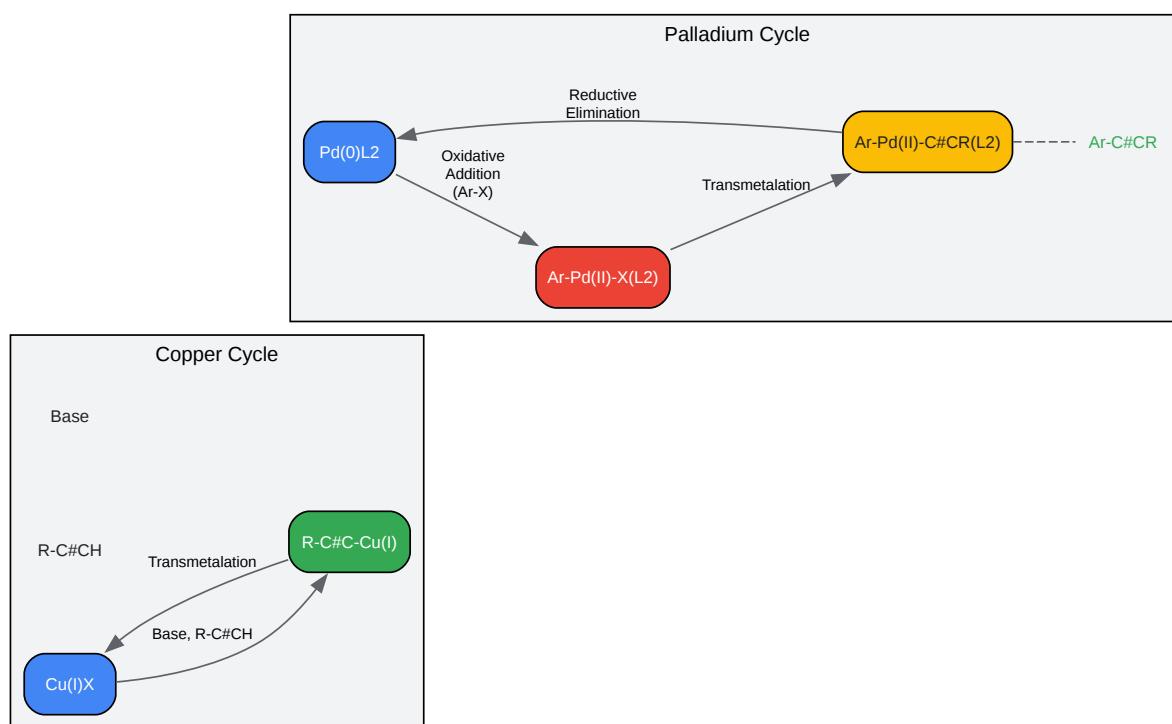
Procedure:

- Polymerization is carried out under an inert atmosphere in a Schlenk tube.
- A solution of 4-Fluorophenylacetylene in toluene is added to a solution of the rhodium catalyst and the co-catalyst in toluene.
- The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 24 hours).
- After the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
- The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to yield poly(4-fluorophenylacetylene).

Reaction Mechanisms and Workflows

Visual representations of the key reaction mechanisms and experimental workflows involving 4-Fluorophenylacetylene are provided below using the DOT language for Graphviz.

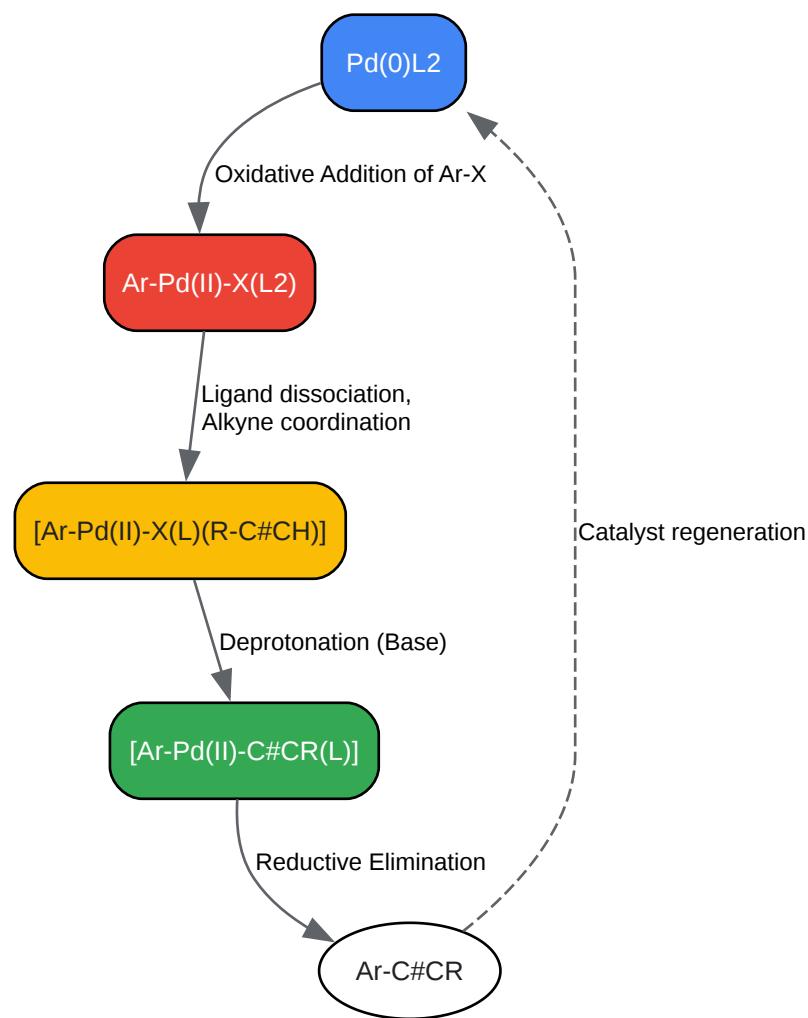
The mechanism of the Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.



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Sonogashira Coupling Mechanism

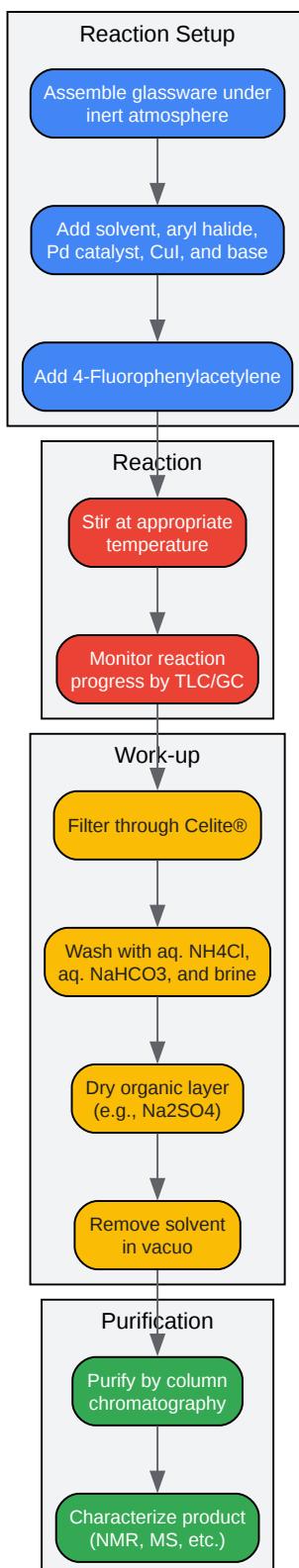
A variation of the Sonogashira coupling can be performed without a copper co-catalyst, which simplifies the reaction setup and avoids the formation of alkyne homocoupling byproducts.



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Copper-Free Sonogashira Mechanism

The following diagram illustrates the typical laboratory workflow for performing a Sonogashira coupling reaction, from setup to product isolation.

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Sonogashira Coupling Workflow

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